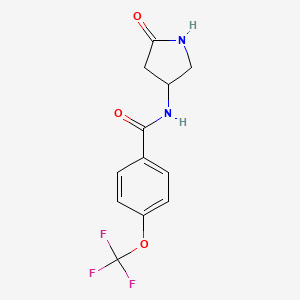![molecular formula C22H15ClFN3O2S B2738318 3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide CAS No. 422529-48-4](/img/structure/B2738318.png)
3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide is a useful research compound. Its molecular formula is C22H15ClFN3O2S and its molecular weight is 439.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
This chemical compound is part of a broader category of compounds explored for their diverse biological and pharmacological activities. Research in this area has led to the synthesis of various substituted compounds containing quinazoline and thiazolidinone moieties, which have been evaluated for antimicrobial, anti-inflammatory, and other potential therapeutic effects.
For instance, Patel et al. (2009) explored the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening, demonstrating the compound's potential in antimicrobial and anti-inflammatory applications Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J. (2009). International Journal of Chemical Sciences.
Similarly, Desai et al. (2013) synthesized novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone structures, investigating their antimicrobial efficacy against various bacteria and fungi, highlighting their potential as antimicrobial agents Desai, N., Vaghani, H., & Shihora, P. N. (2013). Journal of Fluorine Chemistry.
Antituberculosis and Cytotoxicity Studies
Research also extends to antituberculosis and cytotoxicity studies. For example, Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and conducted in vitro antituberculosis and cytotoxicity studies, identifying compounds with significant activity against Mycobacterium tuberculosis H37Rv without toxic effects on mouse fibroblasts Chitra, S., Paul, N., Muthusubramanian, S., Manisankar, P., Yogeeswari, P., & Sriram, D. (2011). European Journal of Medicinal Chemistry.
Synthesis and Characterization for Potential Antimicrobial Agents
Furthermore, novel synthesis methods have been developed to create compounds with potential antimicrobial properties. Zaki et al. (2017) described the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, aiming to investigate their pharmacological activities in future studies Zaki, R., Radwan, S. M., & El-Dean, A. (2017). Journal of The Chinese Chemical Society.
Propiedades
IUPAC Name |
3-(7-chloro-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2S/c23-15-6-9-18-19(11-15)26-22(30)27(21(18)29)17-3-1-2-14(10-17)20(28)25-12-13-4-7-16(24)8-5-13/h1-11,18H,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXYAXYUKRVRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3C=CC(=CC3=NC2=S)Cl)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2738236.png)
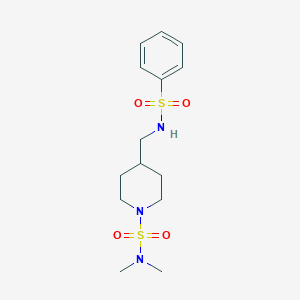
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate](/img/structure/B2738238.png)
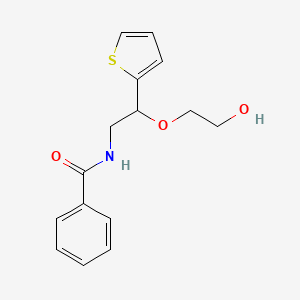

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-phenylbutanamide](/img/structure/B2738241.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2738242.png)
![3-((3,5-dimethoxybenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2738245.png)
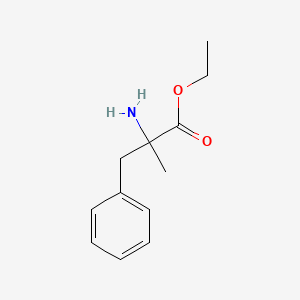
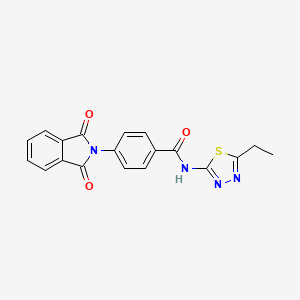
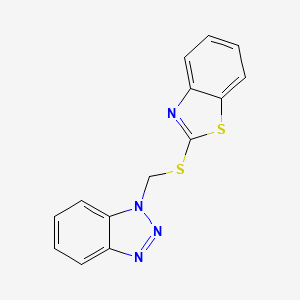

![8-(4-methoxybenzoyl)-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2738256.png)
